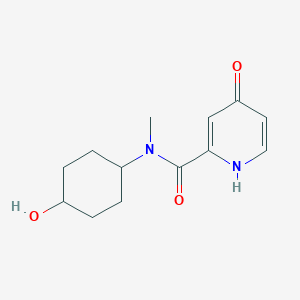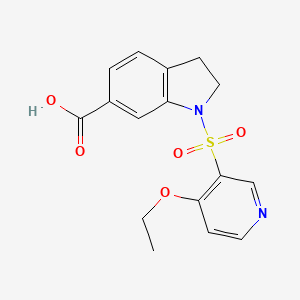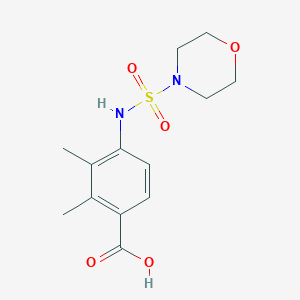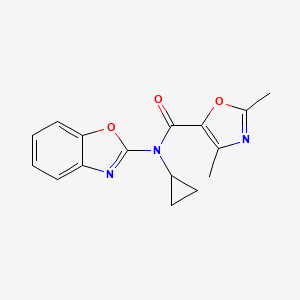![molecular formula C10H12N6O2 B7438171 N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide, also known as MET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain ion channels and receptors. Specifically, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in neuronal signaling. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to interact with a variety of other receptors, including GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has a variety of biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the inhibition of certain enzymes. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in lab experiments is its specificity for certain ion channels and receptors. This can help to elucidate the mechanisms underlying various biological processes. However, one limitation of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide may have off-target effects on other ion channels and receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. One area of interest is the development of new cancer therapies based on the inhibition of tumor cell growth by N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide on ion channels and receptors. Finally, the potential therapeutic applications of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in other disease states, such as neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide involves the reaction of 2-bromo-5-nitropyridine with sodium azide, followed by reduction with palladium on carbon and subsequent reaction with 2-bromoethyl methyl ether. The resulting intermediate is then reacted with tetrazole, and the final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of certain ion channels, which can help to elucidate the mechanisms underlying neuronal signaling. In cancer research, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the growth of certain tumor cell lines, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-18-7-6-16-10(13-14-15-16)12-9(17)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCYFJUAKDOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)

![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)


![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)